Cas no 502649-34-5 (4-Iso-propoxyphenylboronic Acid Pinacol Ester)

4-Iso-propoxyphenylboronic Acid Pinacol Ester is a boronic ester derivative commonly used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The pinacol ester group enhances stability, improving handling and storage compared to free boronic acids. The isopropoxy substituent on the phenyl ring influences reactivity and solubility, making it suitable for diverse coupling partners. This compound is particularly valuable in pharmaceutical and agrochemical research, where controlled functionalization of aromatic systems is required. Its consistent performance and compatibility with various catalysts contribute to reliable yields in complex synthetic pathways.
4-Iso-propoxyphenylboronic Acid Pinacol Ester structure
502649-34-5 structure
商品名:4-Iso-propoxyphenylboronic Acid Pinacol Ester
CAS番号:502649-34-5
MF:C15H23BO3
メガワット:262.15232
MDL:MFCD16334001
CID:1563611
PubChem ID:21939609

4-Iso-propoxyphenylboronic Acid Pinacol Ester 化学的及び物理的性質

名前と識別子

    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(1-methylethoxy)phenyl]-
    • 4-Iso-propoxyphenylboronic acid pinacol ester
    • LSMVUNSQZOHKJB-UHFFFAOYSA-N
    • EN300-1425732
    • 502649-34-5
    • AKOS017554862
    • MFCD16334001
    • CVA64934
    • BS-32488
    • DB-093251
    • AT17215
    • 2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • CS-0173926
    • A914048
    • 4,4,5,5-tetramethyl-2-(4-propan-2-yloxyphenyl)-1,3,2-dioxaborolane
    • 4-iso-Propoxyphenylboronic aeid pinacol ester
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isopropoxybenzene
    • 4,4,5,5-tetramethyl-2-[4-(propan-2-yloxy)phenyl]-1,3,2-dioxaborolane
    • 4-Isopropoxyphenylboronic acid pinacol ester
    • 4-i-Propoxyphenylboronic aeid pinacol ester
    • SCHEMBL5850578
    • 4-Iso-propoxyphenylboronic Acid Pinacol Ester
    • MDL: MFCD16334001
    • インチ: InChI=1S/C15H23BO3/c1-11(2)17-13-9-7-12(8-10-13)16-18-14(3,4)15(5,6)19-16/h7-11H,1-6H3
    • InChIKey: LSMVUNSQZOHKJB-UHFFFAOYSA-N
    • ほほえんだ: CC(C)OC1=CC=C(C=C1)B2OC(C)(C)C(C)(C)O2

計算された属性

  • せいみつぶんしりょう: 261.17769
  • どういたいしつりょう: 262.174
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 291
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27.7A^2

じっけんとくせい

  • PSA: 27.69

4-Iso-propoxyphenylboronic Acid Pinacol Ester セキュリティ情報

4-Iso-propoxyphenylboronic Acid Pinacol Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B523158-500mg
4-Iso-propoxyphenylboronic Acid Pinacol Ester
502649-34-5
500mg
$ 95.00 2022-06-07
AK Scientific
AMTB1100-1g
4-iso-Propoxyphenylboronic aeid pinacol ester
502649-34-5 97%
1g
$90 2025-02-18
TRC
B523158-100mg
4-Iso-propoxyphenylboronic Acid Pinacol Ester
502649-34-5
100mg
$ 65.00 2022-06-07
abcr
AB496971-5 g
4-i-Propoxyphenylboronic aeid pinacol ester, 97%; .
502649-34-5 97%
5g
€153.40 2023-04-19
Enamine
EN300-1425732-0.25g
4,4,5,5-tetramethyl-2-[4-(propan-2-yloxy)phenyl]-1,3,2-dioxaborolane
502649-34-5
0.25g
$42.0 2023-06-06
Enamine
EN300-1425732-0.5g
4,4,5,5-tetramethyl-2-[4-(propan-2-yloxy)phenyl]-1,3,2-dioxaborolane
502649-34-5
0.5g
$74.0 2023-06-06
Enamine
EN300-1425732-500mg
4,4,5,5-tetramethyl-2-[4-(propan-2-yloxy)phenyl]-1,3,2-dioxaborolane
502649-34-5
500mg
$74.0 2023-09-30
Enamine
EN300-1425732-2.5g
4,4,5,5-tetramethyl-2-[4-(propan-2-yloxy)phenyl]-1,3,2-dioxaborolane
502649-34-5
2.5g
$198.0 2023-06-06
Enamine
EN300-1425732-100mg
4,4,5,5-tetramethyl-2-[4-(propan-2-yloxy)phenyl]-1,3,2-dioxaborolane
502649-34-5
100mg
$32.0 2023-09-30
Enamine
EN300-1425732-2500mg
4,4,5,5-tetramethyl-2-[4-(propan-2-yloxy)phenyl]-1,3,2-dioxaborolane
502649-34-5
2500mg
$198.0 2023-09-30

4-Iso-propoxyphenylboronic Acid Pinacol Ester 関連文献

4-Iso-propoxyphenylboronic Acid Pinacol Esterに関する追加情報

Comprehensive Guide to 4-Iso-propoxyphenylboronic Acid Pinacol Ester (CAS No. 502649-34-5): Properties, Applications, and Industry Insights

4-Iso-propoxyphenylboronic Acid Pinacol Ester (CAS No. 502649-34-5) is a high-value boronic ester compound widely utilized in pharmaceutical synthesis, material science, and cross-coupling reactions. Its unique molecular structure, featuring a pinacol-protected boronic acid group and an isopropoxy substituent, makes it a versatile building block for Suzuki-Miyaura coupling, a cornerstone of modern organic chemistry. This article explores its properties, cutting-edge applications, and answers frequently searched questions about this compound.

The pinacol ester moiety in 4-Iso-propoxyphenylboronic Acid Pinacol Ester enhances stability against hydrolysis while maintaining reactivity in palladium-catalyzed reactions. Researchers value this compound (CAS 502649-34-5) for its improved shelf-life compared to free boronic acids, addressing a common challenge in organoboron chemistry. Recent studies highlight its role in developing OLED materials and bioconjugation techniques, aligning with industry trends toward sustainable electronics and targeted drug delivery systems.

In pharmaceutical applications, 4-Iso-propoxyphenylboronic Acid Pinacol Ester serves as a key intermediate for protease inhibitor synthesis and PET tracer development. Its isopropoxy group contributes to optimal lipophilicity for blood-brain barrier penetration, a hot topic in CNS drug discovery. Analytical data shows exceptional purity (>98%) in commercial samples, meeting stringent requirements for GMP-compliant synthesis – a frequent concern among quality-conscious buyers searching for reliable boronic ester suppliers.

The compound's thermal stability (decomposition point >200°C) makes it suitable for high-temperature coupling reactions, a feature often queried in technical forums. Unlike some boronic acid derivatives, this pinacol-protected version demonstrates reduced proto-deboronation side reactions, a critical advantage in synthesizing complex heterocyclic compounds. These properties explain its growing adoption in medicinal chemistry workflows, particularly for constructing biaryl scaffolds prevalent in kinase inhibitors.

Environmental considerations surrounding 4-Iso-propoxyphenylboronic Acid Pinacol Ester (CAS 502649-34-5) have gained attention, with studies confirming its compatibility with green chemistry principles. Modern synthetic protocols utilize aqueous micellar conditions or biodegradable solvents for its reactions, addressing sustainability questions frequently raised in academic and industrial circles. The compound's low ecotoxicity profile positions it favorably compared to traditional organotin reagents in cross-coupling applications.

Storage and handling best practices for 4-Iso-propoxyphenylboronic Acid Pinacol Ester often appear in search queries. While stable under inert atmospheres, recommendations include protection from prolonged moisture exposure and storage at 2-8°C for long-term preservation. These protocols ensure consistent performance in sensitive applications like radiopharmaceutical labeling or MOF synthesis, where reagent quality directly impacts yield.

Emerging applications in covalent organic frameworks (COFs) and photoredox catalysis have expanded the demand for this boronic ester. Its ability to participate in dynamic covalent chemistry enables the construction of porous materials for gas storage – a trending research area in clean energy solutions. These developments demonstrate how 502649-34-5 continues to find relevance in addressing contemporary scientific challenges.

For analytical chemists, 4-Iso-propoxyphenylboronic Acid Pinacol Ester presents distinct NMR signatures (characteristic 11B and 13C peaks) that facilitate reaction monitoring. This property, combined with its crystalline nature, makes it preferable over oily boronic acid analogs in process chemistry. Such technical advantages frequently surface in discussions about reaction optimization and scale-up challenges in API manufacturing.

The global market for pinacol boronic esters like CAS 502649-34-5 reflects growing demand from contract research organizations and generic drug manufacturers. Supply chain analytics indicate steady year-over-year growth, particularly in regions with strong biotech infrastructure. This economic perspective helps researchers and procurement specialists contextualize pricing trends and availability forecasts for this specialty chemical.

Future research directions for 4-Iso-propoxyphenylboronic Acid Pinacol Ester may explore its potential in click chemistry applications or as a template for molecular imprinting. The compound's structural features suggest possible utility in developing chemical sensors for environmental monitoring – an area gaining traction due to increased regulation. Such forward-looking insights address the curiosity of researchers exploring novel applications for established organoboron compounds.

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Amadis Chemical Company Limited
(CAS:502649-34-5)4-Iso-propoxyphenylboronic Acid Pinacol Ester
A914048
清らかである:99%
はかる:25g
価格 ($):217.0